2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound notable for its unique structural features. The compound consists of multiple functional groups, including an amino group, a carbonitrile group, and a thiophene moiety, making it a subject of interest in medicinal chemistry and organic synthesis. Its molecular formula is with a molecular weight of approximately 482.4 g/mol .
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize related compounds.
Research indicates that 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibits potential biological activities. It has been studied for:
These properties make it a candidate for further pharmacological investigation.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
Typical solvents used in these reactions include ethanol or acetonitrile, and catalysts such as piperidine or triethylamine are often employed .
The compound finds applications in several fields:
Interaction studies focus on how this compound interacts with biological targets:
Understanding these interactions is vital for elucidating its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrochromene-3-carbonitrile | Contains a tetrahydrochromene core | |
| 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethylquinoline | Lacks the carbonitrile group | |
| 2-Amino-(4-chlorophenyl)methanone | Simpler structure with fewer functional groups |
These compounds highlight the structural diversity within this chemical class while emphasizing the unique features of 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile that may contribute to its distinct biological activities .
The molecular structure of 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is characterized by a hexahydroquinoline core, which is a partially saturated quinoline system, substituted at multiple positions with functionally diverse groups. The molecular formula is C24H24ClN3OS, yielding a molecular weight of approximately 482.4 g/mol. The core structure is further elaborated by the presence of a 3-chlorophenyl group at position 1, a 2,5-dimethylthiophen-3-yl substituent at position 4, and two methyl groups at position 7, resulting in a 7,7-dimethyl configuration. The molecule also features a carbonitrile group at position 3 and an exocyclic amino group at position 2, as well as a carbonyl (oxo) function at position 5.
The compound's functional diversity is central to its chemical behavior and potential biological activity. The amino group at position 2 introduces hydrogen-bonding capability and nucleophilicity, while the carbonitrile at position 3 serves as an electron-withdrawing group, influencing the electron density of the adjacent aromatic system. The 3-chlorophenyl group imparts both hydrophobicity and the potential for halogen bonding, and the 2,5-dimethylthiophen-3-yl moiety contributes aromaticity and sulfur-based reactivity. The 7,7-dimethyl substitution increases steric bulk and influences the conformational flexibility of the hexahydroquinoline ring system.
The hexahydroquinoline scaffold is notable for its stereochemical complexity. The partial saturation of the quinoline ring introduces chiral centers, particularly at position 4, where the thiophene substituent is attached. This carbon is tetrahedral, and depending on the synthetic route, the compound may exist as a single enantiomer or as a racemic mixture. X-ray crystallographic studies of related hexahydroquinoline derivatives confirm that the configuration at this position can be unambiguously determined, with the potential for both enantiomeric and diastereomeric forms depending on the substituents and reaction conditions. The stereochemistry at C4 is especially critical in determining the pharmacological profile and molecular recognition properties of the compound.
The interplay of electron-donating and electron-withdrawing groups across the molecule modulates its reactivity and binding characteristics. The electron-rich thiophene and amino groups are balanced by the electron-withdrawing carbonitrile and chloro substituents, creating a polarized electronic environment. The steric effects of the 7,7-dimethyl groups, in concert with the bulky aryl and heteroaryl substituents, restrict the conformational freedom of the hexahydroquinoline core, favoring certain ring puckering and substituent orientations that are observable in crystallographic studies.
The following table summarizes the principal structural features and physicochemical properties of the compound:
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C24H24ClN3OS |
| Molecular Weight | 482.4 g/mol |
| Core Scaffold | 1,4,5,6,7,8-Hexahydroquinoline |
| Substituents | 2-Amino, 1-(3-chlorophenyl), 4-(2,5-dimethylthiophen-3-yl), 7,7-dimethyl, 5-oxo, 3-carbonitrile |
| Stereochemistry | Chiral at C4; possible racemic mixture |
| Functional Groups | Amino, carbonitrile, oxo, chloro, methyl, thiophene |
| Hydrogen Bond Donor Count | 1 (amino group) |
| Hydrogen Bond Acceptor Count | 3 (amino, carbonyl, nitrile) |
| Rotatable Bond Count | 5 |
| LogP (predicted) | 3.5–4.2 (estimated based on similar analogs) |
Table 1.1: Principal structural and physicochemical parameters of 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.
The image above illustrates the spatial arrangement of the core hexahydroquinoline ring, the attached aromatic and heteroaromatic substituents, and the key functional groups. The stereochemistry at C4 is highlighted, with the thiophene ring projecting out of the plane of the quinoline system.